4-(1,3-Benzoxazol-2-yl)benzoic acid
Overview
Description
4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with benzoic acid derivatives under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, the reaction can be carried out in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions in water, yielding high product efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like acetone or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, disrupting their metabolic processes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of 4-(1,3-Benzoxazol-2-yl)benzoic acid, known for its broad range of biological activities.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Benzoic Acid: Another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzoxazole and benzoic acid. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZYYBQCMBQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432548 | |
Record name | 4-benzooxazol-2-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-54-8 | |
Record name | 4-benzooxazol-2-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?
A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form this compound. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.
Q2: How does the structure of this compound influence its activity compared to similar compounds?
A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of this compound. While this compound shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the this compound scaffold.
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